molecular formula C22H27ClFN3O2 B2622318 Losmapimod hydrochloride CAS No. 1246654-84-1

Losmapimod hydrochloride

Número de catálogo B2622318
Número CAS: 1246654-84-1
Peso molecular: 419.93
Clave InChI: ZSUHBVFLSGIBQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Losmapimod is an investigational drug being developed by Fulcrum Therapeutics for the treatment of facioscapulohumeral muscular dystrophy (FSHD). It selectively inhibits enzymes p38α/β mitogen-activated protein kinases (MAPKs), which are modulators of DUX4 expression and mediators of inflammation .


Synthesis Analysis

Losmapimod has been encapsulated in poly(lactic-co-glycolic acid) nanoparticles (LOS@PLGA-NPs) for in vitro use with multiple myeloma cells .


Molecular Structure Analysis

The IUPAC name of Losmapimod is 6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide .


Chemical Reactions Analysis

Losmapimod has been encapsulated in poly(lactic-co-glycolic acid) nanoparticles (LOS@PLGA-NPs) for in vitro use with multiple myeloma cells .


Physical And Chemical Properties Analysis

Losmapimod has a molar mass of 383.467 g·mol−1 .

Mecanismo De Acción

Target of Action

Losmapimod hydrochloride is an investigational drug that primarily targets the p38α/β mitogen-activated protein kinases (MAPKs) . These enzymes are modulators of DUX4 expression and mediators of inflammation . DUX4 is a transcription factor whose aberrant expression leads to progressive muscle weakness in facioscapulohumeral muscular dystrophy (FSHD) .

Mode of Action

Losmapimod hydrochloride selectively inhibits the enzymes p38α/β MAPKs . This inhibition results in the suppression of DUX4 expression , which is the primary cause of FSHD . By suppressing DUX4 expression, Losmapimod hydrochloride can potentially alleviate the symptoms of FSHD .

Biochemical Pathways

The primary biochemical pathway affected by Losmapimod hydrochloride is the MAPK signaling pathway . The p38α/β MAPKs, which Losmapimod hydrochloride inhibits, are part of this pathway . The inhibition of these enzymes leads to the suppression of DUX4 expression, which in turn affects the downstream effects of the MAPK signaling pathway .

Pharmacokinetics

It is known that losmapimod hydrochloride is an orally active small molecule with rapid distribution in vivo, including in skeletal muscle . This suggests that it has good bioavailability.

Result of Action

The molecular effect of Losmapimod hydrochloride’s action is the suppression of DUX4 expression . This results in a decrease in the symptoms of FSHD, as DUX4 is the primary cause of this disease . On a cellular level, Losmapimod hydrochloride’s action results in the prevention of tetraploidization, which is associated with drug resistance and poor prognosis .

Direcciones Futuras

Fulcrum Therapeutics plans to initiate REACH, a Phase 3 clinical trial of losmapimod in people with facioscapulohumeral muscular dystrophy (FSHD), in the second quarter of 2022 . The results from the Phase 2b clinical trial demonstrated that losmapimod slowed disease progression and improved function in people with FSHD .

Propiedades

IUPAC Name

6-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-N-(2,2-dimethylpropyl)pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2.ClH/c1-13-17(9-15(10-18(13)23)21(28)26-16-6-7-16)19-8-5-14(11-24-19)20(27)25-12-22(2,3)4;/h5,8-11,16H,6-7,12H2,1-4H3,(H,25,27)(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUHBVFLSGIBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)NC2CC2)C3=NC=C(C=C3)C(=O)NCC(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Losmapimod hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.